8-Chloro-5-methoxyquinolin-2(1H)-one
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Overview
Description
8-Chloro-5-methoxyquinolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 8th position and a methoxy group at the 5th position of the quinoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative, such as 5-methoxyquinoline.
Chlorination: The 8th position of the quinoline ring is chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Cyclization: The chlorinated intermediate undergoes cyclization to form the quinolin-2(1H)-one structure. This step may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-5-methoxyquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to investigate cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-5-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chlorine and methoxy groups enhances its binding affinity and selectivity. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and pathways. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: Lacks the methoxy group at the 5th position.
5-Methoxyquinoline: Lacks the chlorine atom at the 8th position.
8-Chloro-5-nitroquinoline: Contains a nitro group instead of a methoxy group at the 5th position.
Uniqueness
8-Chloro-5-methoxyquinolin-2(1H)-one is unique due to the presence of both the chlorine atom at the 8th position and the methoxy group at the 5th position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and scientific research.
Properties
IUPAC Name |
8-chloro-5-methoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-3-7(11)10-6(8)2-5-9(13)12-10/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAMOURBMFCAHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=O)NC2=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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